molecular formula C10H14N4O B14874086 (5-(2-(1H-pyrrol-1-yl)propan-2-yl)-1,2,4-oxadiazol-3-yl)methanamine

(5-(2-(1H-pyrrol-1-yl)propan-2-yl)-1,2,4-oxadiazol-3-yl)methanamine

Cat. No.: B14874086
M. Wt: 206.24 g/mol
InChI Key: MKGORKREWIXSLF-UHFFFAOYSA-N
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Description

(5-(2-(1H-pyrrol-1-yl)propan-2-yl)-1,2,4-oxadiazol-3-yl)methanamine is a heterocyclic compound that contains both pyrrole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-(1H-pyrrol-1-yl)propan-2-yl)-1,2,4-oxadiazol-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrrole derivative with an oxadiazole precursor under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-(2-(1H-pyrrol-1-yl)propan-2-yl)-1,2,4-oxadiazol-3-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted pyrrole and oxadiazole compounds.

Scientific Research Applications

(5-(2-(1H-pyrrol-1-yl)propan-2-yl)-1,2,4-oxadiazol-3-yl)methanamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5-(2-(1H-pyrrol-1-yl)propan-2-yl)-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine Derivatives: These compounds also contain pyrrole rings and exhibit similar biological activities.

    Pyrimidine Derivatives: These compounds have a similar heterocyclic structure and are known for their pharmacological properties.

Uniqueness

(5-(2-(1H-pyrrol-1-yl)propan-2-yl)-1,2,4-oxadiazol-3-yl)methanamine is unique due to the presence of both pyrrole and oxadiazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

[5-(2-pyrrol-1-ylpropan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine

InChI

InChI=1S/C10H14N4O/c1-10(2,14-5-3-4-6-14)9-12-8(7-11)13-15-9/h3-6H,7,11H2,1-2H3

InChI Key

MKGORKREWIXSLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=NO1)CN)N2C=CC=C2

Origin of Product

United States

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